molecular formula C21H28N6O2 B2978542 N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1203069-60-6

N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2978542
CAS No.: 1203069-60-6
M. Wt: 396.495
InChI Key: QCVZZUGSTKBTLV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-1-carboxamide scaffold linked to a 2-ethylphenyl group and a 6-morpholinopyrimidin-4-yl moiety. Piperazine-carboxamide derivatives are widely explored in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capacity, and ability to modulate diverse biological targets such as kinases, ion channels, and enzymes . The morpholine ring in this compound may enhance solubility and pharmacokinetic properties, while the ethylphenyl group could influence lipophilicity and target binding.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-2-17-5-3-4-6-18(17)24-21(28)27-9-7-25(8-10-27)19-15-20(23-16-22-19)26-11-13-29-14-12-26/h3-6,15-16H,2,7-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVZZUGSTKBTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Morpholinopyrimidine Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with morpholine in the presence of a base such as potassium carbonate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using an appropriate ethylphenyl halide and a boronic acid derivative.

    Formation of the Carboxamide Linkage: The final step involves the coupling of the substituted piperazine with an appropriate carboxylic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalyst Optimization: Using high-efficiency catalysts to reduce reaction times and improve yields.

    Green Chemistry Principles: Minimizing the use of hazardous solvents and reagents, and maximizing atom economy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors involved in cell proliferation.

    Biological Studies: Used as a tool compound to study the biological pathways and mechanisms in which it is involved.

    Chemical Biology: Employed in the development of chemical probes to investigate protein functions and interactions.

    Pharmaceutical Development: Explored as a lead compound in drug discovery programs aiming to develop new medications.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This can lead to the disruption of critical biological pathways, such as those involved in cell growth and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The piperazine-1-carboxamide scaffold is a common feature among several pharmacologically active compounds. Key structural variations in substituents significantly alter target selectivity, potency, and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Pharmacological Target Key Activity/Properties Reference
N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide 2-ethylphenyl, 6-morpholinopyrimidin-4-yl Hypothetical kinase/ion channel Predicted improved solubility and target engagement N/A
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) 4-tert-butylphenyl, 3-chloropyridin-2-yl TRPV1/TRPM8 antagonist Analgesic activity; IC₅₀ = 6–25 nM (TRPV1)
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Pyridazin-3-yl, trifluoromethyl chroman FAAH inhibitor High brain penetration; in vivo efficacy
Compound 6 (Amuvatinib derivative) Benzodioxol-5-yl, thieno[3,2-d]pyrimidin-4-yl Anti-cancer (mitochondrial effects) Reduces mTOR pathway under glucose starvation
A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) 4-fluorophenyl, quinazolin-2-ylmethyl Undisclosed Melting point: 196.5–197.8°C; moderate yield

Pharmacological Target and Activity

  • BCTC : A well-studied TRPV1/TRPM8 antagonist with analgesic properties. Its 4-tert-butylphenyl group enhances hydrophobic interactions with ion channels, while the 3-chloropyridinyl moiety contributes to binding affinity .
  • PKM-833 : A urea-based FAAH inhibitor optimized for brain penetration. The trifluoromethyl chroman group improves metabolic stability compared to simpler aryl substituents .
  • The thienopyrimidine core may mimic ATP in kinase binding .
  • The ethylphenyl group may balance lipophilicity and solubility compared to bulkier tert-butyl (BCTC) or halogenated (A3–A6) analogs.

Physicochemical Properties

  • Melting Points : Derivatives with halogenated phenyl groups (e.g., A3–A6) exhibit higher melting points (189–209°C), correlating with crystallinity and stability . The target compound’s morpholine group may reduce melting point, enhancing solubility.
  • Synthetic Yields: Halogenated derivatives (e.g., A4, 45.2% yield) generally show lower yields compared to non-halogenated analogs (e.g., A33, 55.7%), likely due to steric and electronic effects .

Biological Activity

N-(2-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide, often abbreviated as NEP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

NEP is characterized by its unique structural features, including a piperazine ring, a morpholinopyrimidine moiety, and an ethylphenyl group. Its molecular formula is C16H22N4OC_{16}H_{22}N_{4}O, which indicates the presence of multiple functional groups that enhance its biological activity.

Property Value
Molecular FormulaC16H22N4OC_{16}H_{22}N_{4}O
Molecular Weight302.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that NEP interacts with various biological systems, particularly focusing on neurotransmitter systems in the central nervous system (CNS). It shows a strong affinity for serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions. The compound's ability to modulate these receptors suggests potential applications in treating mood disorders and other CNS-related conditions.

Pharmacological Activities

Several studies have explored the pharmacological properties of NEP:

  • Antidepressant Activity : NEP has demonstrated significant antidepressant-like effects in animal models. It appears to enhance serotonin levels through inhibition of reuptake mechanisms, similar to selective serotonin reuptake inhibitors (SSRIs) .
  • Anxiolytic Effects : In addition to its antidepressant properties, NEP has shown promise as an anxiolytic agent. Its interaction with GABA receptors may contribute to reduced anxiety symptoms .
  • Neuroprotective Effects : Preliminary studies indicate that NEP may offer neuroprotective benefits, potentially reducing neuronal damage in conditions such as stroke or neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of NEP can be compared with other piperazine derivatives to highlight its unique properties:

Compound Name Structural Features Biological Activity
N-(2-methylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamideSimilar piperazine and morpholine structureModerate CNS activity
N-(3-fluorophenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamideFluorinated phenyl groupEnhanced potency due to fluorine
N-(3-chlorophenyl)-4-(5-morpholino-pyrimidin-4-yloxy)piperazineDifferent substituent on piperazineIncreased selectivity for specific receptors

Study 1: Antidepressant Effects

A study conducted by Verma et al. (2017) evaluated the antidepressant effects of NEP in rodent models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for depression .

Study 2: Anxiolytic Properties

In a separate investigation, researchers assessed the anxiolytic effects of NEP using elevated plus maze tests. The compound exhibited a notable increase in time spent in open arms, indicating reduced anxiety levels among treated animals .

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